(2S,3S,4aS,5R,8S,8aR)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethylhexahydro-2H-pyrano[3,4-b][1,4]dioxin-8-ol
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Description
(2S,3S,4aS,5R,8S,8aR)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethylhexahydro-2H-pyrano[3,4-b][1,4]dioxin-8-ol, also known as this compound, is a useful research compound. Its molecular formula is C18H26O7 and its molecular weight is 354.399. The purity is usually 95%.
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Scientific Research Applications
Importance in Medicinal Chemistry
The molecule’s structural resemblance to pyranopyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries, indicates its potential utility in synthesizing bioactive compounds. Pyranopyrimidine scaffolds are noted for their broader synthetic applications and bioavailability, highlighting the significance of hybrid catalysts in their synthesis. The use of diversified hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for the synthesis of substituted pyranopyrimidine derivatives underscores the molecule’s potential application in the development of lead molecules for pharmaceuticals (Parmar, Vala, & Patel, 2023).
Role in Synthesis and Chemical Transformations
Investigations into the mechanism of β-O-4 bond cleavage during acidolysis of lignin model compounds reveal insights into the chemical behavior of similar complex molecules. The understanding of reaction mechanisms, such as the hydride transfer mechanism and the detection of enol ether compounds, contributes to the broader knowledge of organic synthesis and chemical transformations relevant to environmental and pharmaceutical chemistry (Yokoyama, 2015).
Environmental and Toxicological Research
Studies on the environmental behavior and toxicological properties of dioxins, which share structural motifs with the given molecule, emphasize the importance of understanding the interaction between chemical structures and biological systems. The classification of dioxin as a human carcinogen based on its mechanism of action involving the aryl hydrocarbon receptor (AhR) illustrates the molecule’s relevance in toxicological research and its implications for human health (Steenland, Bertazzi, Baccarelli, & Kogevinas, 2004).
Properties
IUPAC Name |
(2S,3S,4aS,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O7/c1-17(20-3)18(2,21-4)25-15-14(24-17)13(19)11-23-16(15)22-10-12-8-6-5-7-9-12/h5-9,13-16,19H,10-11H2,1-4H3/t13-,14+,15-,16+,17-,18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGIPCRVIQCDPG-RFSXOUPVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC2C(O1)C(COC2OCC3=CC=CC=C3)O)(C)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@](O[C@H]2[C@H](O1)[C@H](CO[C@H]2OCC3=CC=CC=C3)O)(C)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20731682 |
Source
|
Record name | (2S,3S,4aS,5R,8S,8aR)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethylhexahydro-5H-pyrano[3,4-b][1,4]dioxin-8-ol (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20731682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1084896-38-7 |
Source
|
Record name | (2S,3S,4aS,5R,8S,8aR)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethylhexahydro-5H-pyrano[3,4-b][1,4]dioxin-8-ol (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20731682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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